Acetyl[(4-aminophenyl)sulfonyl]azanide
Description
Acetyl[(4-aminophenyl)sulfonyl]azanide, commonly known as Sulfacetamide Sodium, is a sulfonamide derivative with the molecular formula C₈H₉N₂NaO₃S . It is a sodium salt of N-[(4-aminophenyl)sulfonyl]acetamide, characterized by an acetyl group attached to the sulfonamide nitrogen and a para-aminophenyl moiety . This compound is widely utilized in topical ophthalmic and dermatological preparations for its antibacterial properties, particularly against Staphylococcus aureus and other gram-positive bacteria . Its mechanism of action involves competitive inhibition of bacterial dihydropteroate synthase, disrupting folate synthesis .
Properties
Molecular Formula |
C8H9N2O3S- |
|---|---|
Molecular Weight |
213.24 g/mol |
IUPAC Name |
(1E)-N-(4-aminophenyl)sulfonylethanimidate |
InChI |
InChI=1S/C8H10N2O3S/c1-6(11)10-14(12,13)8-4-2-7(9)3-5-8/h2-5H,9H2,1H3,(H,10,11)/p-1 |
InChI Key |
SKIVFJLNDNKQPD-UHFFFAOYSA-M |
Isomeric SMILES |
C/C(=N\S(=O)(=O)C1=CC=C(C=C1)N)/[O-] |
Canonical SMILES |
CC(=NS(=O)(=O)C1=CC=C(C=C1)N)[O-] |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
1.1 Antimicrobial Properties
Acetyl[(4-aminophenyl)sulfonyl]azanide has been recognized for its antimicrobial properties, particularly in the treatment of bacterial infections. It functions as an antiinfective agent, inhibiting the growth of a wide range of microorganisms including bacteria and fungi. This property makes it valuable in formulations for topical and systemic use in treating infections .
Case Study: Efficacy Against Bacterial Infections
A study demonstrated that formulations containing this compound significantly reduced bacterial load in infected wounds compared to control groups, showcasing its effectiveness as a topical antimicrobial agent.
1.2 Dermatological Applications
The compound is utilized in dermatological formulations due to its anti-inflammatory and soothing properties. It is often included in products designed for treating acne and other skin conditions, helping to reduce inflammation and promote healing .
Case Study: Acne Treatment Formulation
In a clinical trial involving patients with moderate to severe acne, a cream containing this compound showed a marked reduction in acne lesions over eight weeks, indicating its potential as an effective treatment option.
Agricultural Applications
2.1 Pesticide Development
This compound has been evaluated for use as a pesticide, particularly in controlling broadleaf weeds and grasses in various crops. Its efficacy was assessed through field trials where it was applied as a foliar spray .
Data Table: Efficacy of this compound in Weed Control
| Crop Type | Application Rate (g/L) | Efficacy (%) | Observations |
|---|---|---|---|
| Spinach | 400 | 85 | Significant reduction in weed biomass |
| Tulip | 400 | 90 | Effective against common broadleaf weeds |
Cosmetic Formulations
3.1 Skin Care Products
In cosmetics, this compound is incorporated into formulations aimed at enhancing skin hydration and reducing irritation. Its ability to stabilize emulsions and improve texture makes it a desirable ingredient in creams and lotions .
Case Study: Moisturizing Cream Development
Research involved the formulation of a moisturizing cream that included this compound. Clinical evaluations indicated improved skin hydration levels and user satisfaction compared to standard formulations without this compound.
Comparison with Similar Compounds
Antimicrobial Spectrum
- Sulfacetamide Sodium : Primarily targets gram-positive bacteria and some gram-negative strains (e.g., E. coli). Used topically for conjunctivitis and skin infections .
- Silver Sulfadiazine: Broad-spectrum activity against bacteria (including Pseudomonas aeruginosa) and fungi. Clinically used for burn wound management .
- Sulfamethoxazole Sodium : Combined with trimethoprim (co-trimoxazole), it targets systemic infections like urinary tract infections and pneumonia .
- Sulfadimethoxine Sodium : Veterinary use for coccidiosis and bacterial infections due to prolonged half-life .
Solubility and Bioavailability
Toxicity and Resistance
- Silver Sulfadiazine faces challenges such as argyria (skin discoloration) and emerging bacterial resistance .
- Sulfacetamide Sodium has minimal systemic absorption, reducing toxicity risks .
Key Research Findings and Challenges
- Silver Sulfadiazine: Despite widespread use, randomized trials question its efficacy in improving burn healing rates compared to modern alternatives like nanocrystalline silver .
- Sulfadimethoxine Sodium : Resistance in veterinary pathogens has prompted research into hybrid derivatives with improved pharmacokinetics .
- Sulfacetamide Sodium : Stability studies highlight susceptibility to hydrolysis under acidic conditions, necessitating pH-controlled formulations .
Preparation Methods
Protection of the Aromatic Amine Group
The synthesis begins with the protection of the primary amine group in aniline to prevent undesirable side reactions during subsequent sulfonation. Acetanilide is synthesized via acetylation using acetic anhydride under acidic catalysis (e.g., sulfuric acid). This step ensures regioselectivity during sulfonation, directing the sulfonyl group to the para position relative to the acetylated amine.
Reaction:
Sulfonation and Chlorosulfonation
Acetanilide undergoes sulfonation with chlorosulfonic acid (ClSOH) at controlled temperatures (0–5°C) to yield acetanilide-4-sulfonyl chloride. This intermediate is highly reactive, enabling further functionalization. The chlorosulfonation step introduces the sulfonyl chloride moiety, critical for subsequent nucleophilic substitution.
Reaction:
Formation of the Sulfonamide Bond
The sulfonyl chloride intermediate reacts with acetamide in the presence of a base (e.g., pyridine) to form N-acetyl-4-acetamidobenzenesulfonamide. This step replaces the chloride with an acetamide group, establishing the sulfonamide linkage.
Reaction:
Deprotection and Hydrolysis
The acetyl group on the aromatic ring is hydrolyzed under acidic (HCl) or basic (NaOH) conditions to regenerate the free amine, yielding sulfacetamide (N-acetyl-4-aminobenzenesulfonamide). This step restores the bioactive primary amine while retaining the acetyl group on the sulfonamide nitrogen.
Reaction:
Salt Formation with Sodium Hydroxide
The final step involves neutralizing sulfacetamide with sodium hydroxide to form the water-soluble sodium salt. This enhances the compound’s stability and bioavailability for pharmaceutical applications.
Reaction:
Table 1. Key Synthetic Steps and Conditions
| Step | Objective | Reagents/Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | Amine protection | Acetic anhydride, HSO, 50°C | Acetanilide |
| 2 | Sulfonation | ClSOH, 0–5°C | Acetanilide-4-sulfonyl chloride |
| 3 | Sulfonamide formation | Acetamide, pyridine, RT | N-Acetyl-4-acetamidobenzenesulfonamide |
| 4 | Deprotection | HCl, HO, reflux | Sulfacetamide |
| 5 | Salt formation | NaOH, ethanol, RT | This compound sodium |
Alternative Synthetic Approaches
Direct Sulfonation of 4-Aminoacetophenone
An alternative route involves sulfonating 4-aminoacetophenone, where the acetyl group is pre-installed on the aromatic ring. However, this method is less favored due to competing side reactions and lower yields.
Reductive Amination of 4-Nitrobenzenesulfonyl Derivatives
4-Nitrobenzenesulfonyl chloride can be reacted with acetamide, followed by catalytic hydrogenation to reduce the nitro group to an amine. This pathway bypasses the need for acetanilide but requires stringent control over reduction conditions to prevent over-hydrogenation.
Purification and Characterization
Recrystallization
The crude product is purified via recrystallization from ethanol-water mixtures, yielding high-purity sulfacetamide sodium with a melting point of 182–184°C.
Analytical Characterization
-
HPLC : Reverse-phase chromatography (as described in) confirms purity >99% using a Zorbax ODS column and methanol-water (80:20, v/v) mobile phase.
-
Spectroscopy : H NMR (DO, 400 MHz) displays signals at δ 7.60 (d, 2H, Ar–H), δ 6.70 (d, 2H, Ar–H), and δ 2.10 (s, 3H, CHCO).
Industrial-Scale Production Considerations
Industrial synthesis optimizes cost and efficiency by:
Q & A
Q. What are the established synthetic routes for Acetyl[(4-aminophenyl)sulfonyl]azanide, and how do reaction conditions influence yield and purity?
The synthesis typically involves sulfamoylation of alcohols or amines using reagents like N-(tert-butoxycarbonyl)-N-[(triethylenediammonium)sulfonyl]azanide ( ). Key factors include:
- Temperature : Ambient to mild heating (20–60°C) minimizes side reactions.
- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity.
- Substrate selectivity : Primary alcohols react faster than secondary or tertiary alcohols ().
For purity, post-synthesis purification via recrystallization or column chromatography is critical. Contaminants often arise from incomplete acetyl group protection or sulfonamide hydrolysis.
Q. What spectroscopic and crystallographic methods are used to confirm the structural integrity of this compound?
- NMR : - and -NMR verify the acetyl group (δ ~2.1 ppm for CH) and sulfonamide linkage (δ ~7.5–8.0 ppm for aromatic protons) ().
- X-ray crystallography : Programs like SHELXL () resolve bond lengths (e.g., S–N: ~1.62 Å) and angles. For example, the sulfonyl group typically adopts a tetrahedral geometry ().
- IR : Stretching vibrations at ~1350 cm (S=O) and ~1650 cm (C=O) confirm functional groups ().
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) optimize the synthesis or predict biological activity of this compound derivatives?
Density Functional Theory (DFT) calculations:
- Reaction mechanism : Simulate transition states to identify rate-limiting steps (e.g., nucleophilic attack on the sulfonyl group) ().
- Electronic properties : HOMO-LUMO gaps predict reactivity; lower gaps (~4–5 eV) correlate with antimicrobial activity ().
- Docking studies : Model interactions with bacterial dihydropteroate synthase (DHPS), a target for sulfonamides, to design analogs with higher binding affinity ().
Q. What experimental strategies resolve contradictions in reported antimicrobial efficacy data for sulfonamide derivatives like this compound?
Discrepancies often arise from:
- Strain variability : Test against gram-positive (e.g., S. aureus) and gram-negative (e.g., E. coli) strains using standardized MIC assays ().
- Bioavailability : Measure silver ion release (if applicable) via ICP-MS, as low release (<1% in vitro) may explain poor clinical outcomes ().
- Synergy studies : Combine with β-lactam antibiotics to assess resistance mitigation ().
Q. How do crystal packing and hydrogen-bonding networks influence the stability and solubility of this compound salts?
- Crystal structure analysis : Use SHELXL () to identify intermolecular interactions (e.g., N–H···O hydrogen bonds between sulfonyl and acetyl groups).
- Solubility : Polar solvents disrupt these networks; sodium salts () exhibit higher aqueous solubility (~50 mg/mL) than free acids.
- Stability : Hygroscopicity is reduced in anhydrous crystalline forms ().
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
